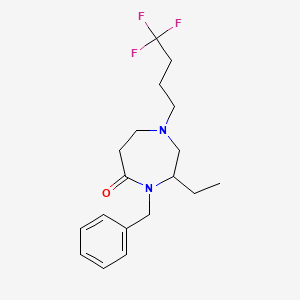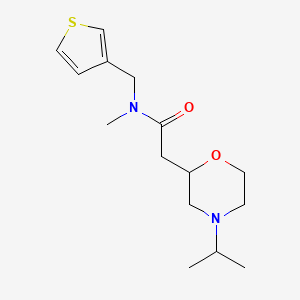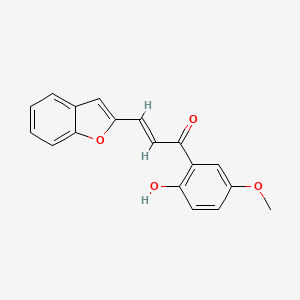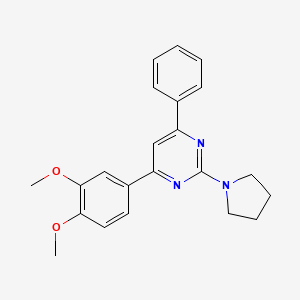![molecular formula C18H18ClNO3 B5363135 3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5363135.png)
3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol, also known as CTEP, is a small molecule drug that has been studied extensively for its potential therapeutic applications. CTEP belongs to the class of compounds known as mGluR5 antagonists and has been shown to modulate glutamate signaling in the brain.
作用機序
3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol acts as a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). The compound binds to the receptor and prevents the activation of downstream signaling pathways that are involved in glutamate signaling. This modulation of glutamate signaling has been shown to have therapeutic potential in a range of neurological and psychiatric disorders.
Biochemical and physiological effects:
The modulation of glutamate signaling by this compound has been shown to have a range of biochemical and physiological effects. The compound has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. This compound has also been shown to reduce anxiety-like behavior in animal models of anxiety and depression. Additionally, the compound has been shown to have potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
One advantage of using 3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol in lab experiments is its selectivity for mGluR5. This allows researchers to specifically target this receptor and study its effects on glutamate signaling. However, one limitation of using this compound is its potential off-target effects, as the compound may interact with other receptors or signaling pathways. Additionally, the use of this compound in animal models may not fully reflect the effects of the compound in humans.
将来の方向性
There are several future directions for 3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol research. One area of focus is the development of more selective and potent mGluR5 antagonists that can be used in clinical trials. Additionally, the potential therapeutic applications of this compound in a range of neurological and psychiatric disorders continue to be studied. Finally, the use of this compound in combination with other drugs or therapies is an area of interest, as it may enhance the therapeutic effects of these treatments.
合成法
The synthesis of 3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol involves a series of chemical reactions that start with the reaction of 4-chlorophenyl isocyanate with morpholine to form 2-(4-chlorophenyl)morpholine. This intermediate is then reacted with 2-bromoacetylphenol to form this compound. The synthesis of this compound has been optimized to produce high yields and purity for use in research studies.
科学的研究の応用
3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. The compound has been shown to modulate glutamate signaling in the brain, which is involved in a range of physiological processes, including learning and memory, synaptic plasticity, and neuronal survival. This compound has been studied in animal models of various disorders, including anxiety, depression, addiction, and autism spectrum disorders.
特性
IUPAC Name |
1-[2-(4-chlorophenyl)morpholin-4-yl]-2-(3-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c19-15-6-4-14(5-7-15)17-12-20(8-9-23-17)18(22)11-13-2-1-3-16(21)10-13/h1-7,10,17,21H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABQEVBUAREKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CC2=CC(=CC=C2)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R*,3aR*,7aR*)-1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5363066.png)
![1'-benzyl-N-[(3-methylisoxazol-5-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5363069.png)
![3-(2-chloro-6-methyl-3-quinolinyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5363089.png)

![3-[1-(1-benzyl-4-piperidinyl)-3-azetidinyl]pyridine](/img/structure/B5363103.png)
![3-methoxy-2-[4-(3-methyl-1-piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B5363115.png)
![8-{[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5363128.png)


![methyl 5-{[3-(2-nitrovinyl)-1H-indol-1-yl]methyl}-2-furoate](/img/structure/B5363159.png)


![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5363180.png)